3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS2/c1-10-6-8-11(9-7-10)19-17(22)20-16(21)15-14(18)12-4-2-3-5-13(12)23-15/h2-9H,1H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXWSIMOAXURGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide typically involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 4-methylphenyl isothiocyanate under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions, including the formation of the carbamothioyl group. Various derivatives of this compound have been synthesized to explore their biological activities further. For instance, modifications to the phenyl ring or the introduction of different substituents can significantly impact the compound's efficacy and selectivity.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit notable antimicrobial properties. A study on similar benzothiophene derivatives demonstrated significant antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Anticancer Potential
Several studies have investigated the anticancer potential of benzothiophene derivatives, including this compound. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting specific signaling pathways involved in tumor growth .
Case Study 1: Antimicrobial Efficacy
A series of benzothiophene derivatives were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Among these, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that derivatives of this compound exhibited selective cytotoxicity against certain cancer types while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .
Potential Therapeutic Uses
Given its biological activities, this compound shows potential for several therapeutic applications:
- Antimicrobial Agent : Development as a new class of antibiotics targeting resistant strains.
- Anticancer Drug : Further investigation into its mechanism could lead to new cancer therapies.
- Anti-inflammatory Applications : Some derivatives have shown anti-inflammatory properties, suggesting potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare the target compound with structurally related benzothiophene carboxamides, focusing on substituent variations, physicochemical properties, and biological activities.
Substituent Variations and Physicochemical Properties
Key structural differences among analogs lie in the carbamothioyl group and benzothiophene ring substitutions. These modifications influence molecular weight, polarity, and solubility.
Key Observations :
- Polarity : The morpholinylsulfonyl group in CAS 315670-52-1 introduces a polar sulfonyl moiety, likely enhancing water solubility .
- Halogenation : Chlorine at position 3 is conserved in most analogs, suggesting its role in electronic stabilization or target binding .
Antiviral Activity
- TPB (3-Chloro-N-[(amino)carbonothioyl]-1-benzothiophene-2-carboxamide): Inhibits Zika virus (ZIKV) replication by targeting RNA-dependent RNA polymerase (RdRp) with sub-micromolar IC₅₀ values . Reduces viremia by 40-fold in BALB/c mice at 25 mg/kg .
Anticancer Activity
- SAG (3-Chloro-N-[trans-4-(methylamino)cyclohexyl]-N-[3-(pyridin-4-yl)benzyl]-1-benzothiophene-2-carboxamide): Acts as a Smoothened (Smo) receptor agonist, activating Hedgehog signaling pathways . Induces GLI transcription factor activation, relevant in chemoresistance studies .
Antimicrobial Activity
Biological Activity
3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzothiophene core, a chloro substituent, and a carbamothioyl group attached to a 4-methylphenyl moiety. Its molecular formula is , with a molecular weight of approximately 319.81 g/mol. The compound's structure contributes to its biological activity, as detailed in the following table:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.81 g/mol |
| LogP | 5.6487 |
| Polar Surface Area | 33.986 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses notable antimicrobial properties against various bacterial strains. For instance, in vitro assays demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .
- Antitumor Effects : Preliminary studies indicate that the compound may exhibit antitumor effects by inhibiting cell proliferation in cancer cell lines. Mechanistic studies suggest that it may interfere with specific signaling pathways involved in tumor growth and survival .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Ongoing research aims to elucidate the precise pathways involved in its action.
Case Studies
- Antimicrobial Study : A study conducted on various derivatives of benzothiophene compounds revealed that this compound exhibited higher antimicrobial activity compared to other related compounds. The study utilized standard disk diffusion methods and determined minimum inhibitory concentrations (MICs) for various bacterial strains .
- Cancer Cell Line Evaluation : In another study, the compound was tested on several cancer cell lines, including breast and colon cancer cells. Results indicated that treatment with this compound led to significant reductions in cell viability, suggesting its potential as a therapeutic agent for cancer treatment.
Q & A
Q. What synthetic methodologies are reported for preparing 3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide?
A common approach involves refluxing 3-chloro-1-benzothiophene-2-carboxylic acid derivatives with thiourea analogs in dimethylformamide (DMF), followed by cyclization with phenylhydrazine or substituted hydrazines. For example, a mixture of intermediate 3a and phenylhydrazine in DMF under reflux for 15 hours yielded the target compound, confirmed by TLC monitoring and recrystallization . Structural analogs often employ similar conditions, with modifications in substituents (e.g., 4-methoxyphenyl or nitro groups) to tune reactivity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : Aromatic protons (δ 7.26–8.13 ppm) and carbonyl signals (δ ~189.7 ppm) confirm the benzothiophene and carbamothioyl moieties .
- IR : Peaks at ~1655 cm⁻¹ (C=O stretch) and 3223 cm⁻¹ (N-H stretch) validate the amide-thiourea linkage .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 417.90 [M⁺]) confirm molecular weight and fragmentation patterns .
Q. What preliminary biological activities have been reported for this compound?
Derivatives of this scaffold exhibit antimicrobial and antitubercular activity. For instance, compound 3b showed significant inhibition of Mycobacterium tuberculosis H37Rv (MIC < 1 µg/mL) via microplate alamar blue assays, while 3a demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative strains .
Advanced Research Questions
Q. How can computational methods optimize the structure-activity relationship (SAR) of this compound?
Molecular docking (e.g., AutoDock Vina) can predict interactions with biological targets. For example, analogs like TPB (a related benzothiophene carboxamide) showed antiviral activity by forming hydrogen bonds with aspartic acid residues in viral RNA-dependent RNA polymerase (RdRp). This approach helps prioritize substituents (e.g., chloro, methylphenyl) for synthesis .
Q. What strategies resolve contradictions in bioactivity data across analogs?
- Comparative bioassays : Test derivatives under standardized conditions (e.g., identical bacterial strains, inoculum size) to isolate substituent effects .
- Crystallography : Use SHELX or ORTEP-3 for X-ray structure determination to correlate steric/electronic features (e.g., chloro vs. methoxy groups) with activity trends .
Q. How can environmental stability studies be designed for this compound?
Adopt protocols from environmental chemistry projects like INCHEMBIOL:
- Abiotic degradation : Expose the compound to UV light, varying pH, and temperatures to assess hydrolysis/photolysis rates.
- Biotic transformation : Use microbial consortia from contaminated soil to evaluate biodegradation pathways .
Q. What experimental designs validate its mechanism of action in antimicrobial assays?
- Time-kill kinetics : Monitor bacterial viability at 0–24 hours post-treatment to distinguish bactericidal vs. bacteriostatic effects.
- Resistance induction : Serial passage assays with sub-inhibitory concentrations identify mutation rates in target pathogens .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
